Direct Potency Comparison in Mcl-1 FRET Binding Assay
In a FRET-based binding assay, the S-enantiomer exhibits an IC50 of 6.3 μM against Mcl-1, which is approximately 9,000-fold less potent than the active R-enantiomer, AZD-5991, which has a reported IC50 of 0.7 nM in the same assay [1]. This stark difference in target engagement is the primary differentiator, establishing the S-enantiomer as a highly specific negative control for confirming that observed effects are due to Mcl-1 inhibition by the active enantiomer.
| Evidence Dimension | Mcl-1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.3 μM |
| Comparator Or Baseline | AZD-5991 (R-enantiomer, CAS 2143010-83-5) |
| Quantified Difference | 9,000-fold less potent |
| Conditions | FRET (Fluorescence Resonance Energy Transfer) assay |
Why This Matters
This 9,000-fold difference confirms the stereospecificity of the Mcl-1 binding pocket and provides a quantitative threshold for validating experimental systems; a loss of this potency differential indicates an issue with compound integrity or assay conditions.
- [1] AZD-5991 S-enantiomer (Mcl-1 inhibitor) Datasheet. Adooq Bioscience, Catalog No. A21361. View Source
